Comparative Lipophilicity (LogP) Profile for Solubility and Permeability Prediction
The target compound exhibits a calculated LogP value of 2.24 [1]. While no direct LogP data for the closest structural analog, 2-Chloro-5-methoxyaniline (lacking the pyridylamino group), was found in the same study, multiple sources report a higher LogP range of 1.84 to 2.51 for this simpler aniline . The introduction of the polar 2-pyridylamino group into the scaffold is expected to lower lipophilicity, a property critical for predicting solubility, membrane permeability, and environmental partitioning. This represents a Class-level inference based on structural modification.
| Evidence Dimension | LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | 2.24 (calculated) |
| Comparator Or Baseline | 2-Chloro-5-methoxyaniline: LogP range 1.84 - 2.51 (various methods) |
| Quantified Difference | Target compound LogP is at or near the lower bound of the comparator's reported range. |
| Conditions | Computational prediction methods; specific algorithms not disclosed. |
Why This Matters
Lower lipophilicity impacts aqueous solubility and can reduce non-specific binding in biological assays, making this compound a strategically different intermediate for designing polar or water-soluble derivatives compared to its non-pyridyl analog.
- [1] Sielc Technologies. (n.d.). 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline. Retrieved from sielc.com. LogP value provided. View Source
